![molecular formula C11H10O2S2 B12850399 3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
3-[4-(Methylsulfonyl)phenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methylsulfonyl)phenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a methylsulfonyl group attached to the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylsulfonyl)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and recyclable palladium catalysts can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[4-(Methylsulfonyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-[4-(Methylsulfonyl)phenyl]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the methylsulfonyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Comparaison Avec Des Composés Similaires
N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide: This compound shares a similar thiophene core and methylsulfonyl group but has additional functional groups that may alter its properties and applications.
4-Bromophenyl methyl sulfone: This compound contains a bromine atom instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 3-[4-(Methylsulfonyl)phenyl]thiophene is unique due to its specific combination of a thiophene ring and a methylsulfonyl-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry .
Propriétés
Formule moléculaire |
C11H10O2S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
3-(4-methylsulfonylphenyl)thiophene |
InChI |
InChI=1S/C11H10O2S2/c1-15(12,13)11-4-2-9(3-5-11)10-6-7-14-8-10/h2-8H,1H3 |
Clé InChI |
FRJUMNQCGJIBJB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
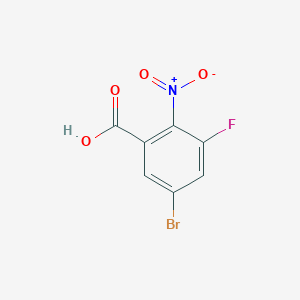
![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
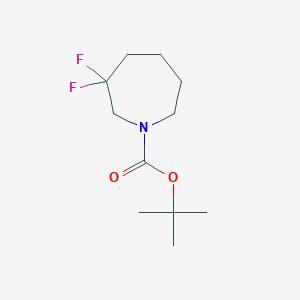
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
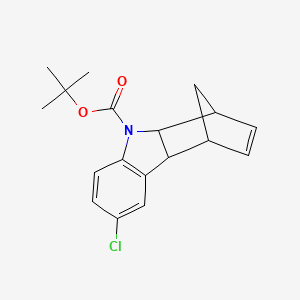

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
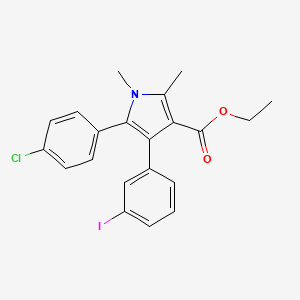
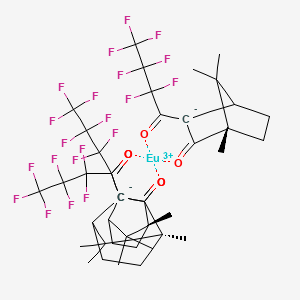
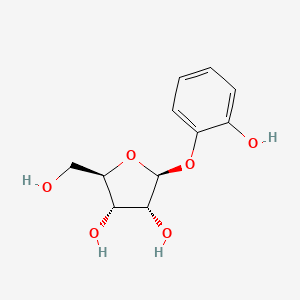
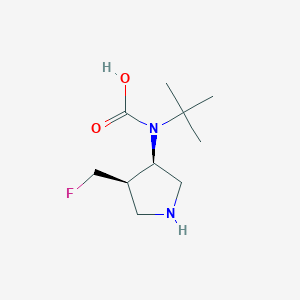
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)

